N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-ethoxypropyl)urea
Overview
Description
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(3-ethoxypropyl)urea is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a chlorobenzyl group, dimethyl groups, and an ethoxypropyl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(3-ethoxypropyl)urea typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution with Chlorobenzyl Group: The pyrazole ring is then subjected to a substitution reaction with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the chlorobenzyl group.
Introduction of Dimethyl Groups: The dimethyl groups are typically introduced via alkylation reactions using methyl iodide or similar reagents.
Urea Formation: The final step involves the reaction of the substituted pyrazole with 3-ethoxypropyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the ethoxypropyl group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the chlorobenzyl group or the urea moiety using reducing agents like lithium aluminum hydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring or the ethoxypropyl group.
Reduction: Reduced forms of the chlorobenzyl group or the urea moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(3-ethoxypropyl)urea is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(3-ethoxypropyl)urea could be used in the development of new materials with unique properties, such as polymers or coatings with enhanced durability or specific functionalities.
Mechanism of Action
The mechanism of action of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(3-ethoxypropyl)urea would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The chlorobenzyl and pyrazole moieties could play a crucial role in these interactions, potentially affecting signal transduction pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(3-methoxypropyl)urea
- N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(3-ethoxyethyl)urea
- N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(3-propoxypropyl)urea
Uniqueness
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(3-ethoxypropyl)urea is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. The presence of the ethoxypropyl group, in particular, may enhance its solubility and reactivity compared to similar compounds with different alkyl or alkoxy groups.
This detailed overview provides a comprehensive understanding of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(3-ethoxypropyl)urea, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(3-ethoxypropyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN4O2/c1-4-25-11-7-10-20-18(24)21-17-13(2)22-23(14(17)3)12-15-8-5-6-9-16(15)19/h5-6,8-9H,4,7,10-12H2,1-3H3,(H2,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXWJHMIRJMRTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)NC1=C(N(N=C1C)CC2=CC=CC=C2Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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